
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine (FBTES) is an artificial sphingosine derivative that has been used for a variety of purposes in scientific research. It is a synthetic molecule that exhibits a variety of biological activities and has been used in a wide range of studies, including cell biology, biochemistry, and drug discovery. FBTES is a derivative of sphingosine, a naturally occurring sphingolipid found in many cell membranes. It is a potent inhibitor of sphingosine kinase, which is a key enzyme in the sphingolipid metabolism pathway. FBTES has been used in studies of cancer, inflammation, and other diseases.
Mecanismo De Acción
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is a potent inhibitor of sphingosine kinase, which is a key enzyme in the sphingolipid metabolism pathway. Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine binds to the sphingosine kinase, which inhibits its activity and prevents the formation of sphingosine-1-phosphate (S1P). This, in turn, leads to a decrease in the levels of S1P, which is a key regulator of cell growth and differentiation.
Biochemical and Physiological Effects
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has been found to have an anti-angiogenic effect, which means it can inhibit the formation of new blood vessels. Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has also been found to have neuroprotective properties, which means it can protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has several advantages for laboratory experiments. It is easy to synthesize and can be used in a variety of experiments. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is a potent inhibitor of sphingosine kinase and has been found to have a variety of biochemical and physiological effects. However, there are some limitations to using Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine in laboratory experiments. For example, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is not very stable and is easily degraded by light and heat. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is not water-soluble, which makes it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
The potential applications of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine are numerous. It could be used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine could be used in studies of sphingolipid metabolism and cell signaling pathways. It could also be used as a tool to study the role of sphingosine kinase in the regulation of cell growth and differentiation. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine could be used in drug discovery efforts, as it has been found to be an effective inhibitor of sphingosine kinase. Finally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine could be used in studies of the effects of oxidative stress on neurons, as it has been found to have neuroprotective properties.
Métodos De Síntesis
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is typically synthesized through a three-step process. The first step involves the formation of the sphingosine derivative by reacting sphingosine with benzoyl chloride in a base-catalyzed reaction. The second step involves the introduction of the triphenylmethyl group to the sphingosine derivative, and the third step involves the introduction of the Fmoc group. The Fmoc group is introduced by reacting the sphingosine derivative with Fmoc-Cl in a base-catalyzed reaction. The reaction is typically carried out in a solvent such as dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has been used in a variety of scientific research applications. It has been used as a tool to study the role of sphingosine kinase in cell signaling pathways, as well as in studies of cancer and inflammation. Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has also been used to study the role of sphingolipids in the regulation of cell growth and differentiation. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has been used in drug discovery efforts, as it has been found to be an effective inhibitor of sphingosine kinase.
Propiedades
IUPAC Name |
[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H65NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-43-56(65-57(61)46-31-18-14-19-32-46)55(60-58(62)63-44-54-52-41-29-27-39-50(52)51-40-28-30-42-53(51)54)45-64-59(47-33-20-15-21-34-47,48-35-22-16-23-36-48)49-37-24-17-25-38-49/h14-43,54-56H,2-13,44-45H2,1H3,(H,60,62)/b43-26+/t55-,56+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKRHFDEJQUAFS-RDNJYIFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H65NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747814 |
Source


|
| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676485-57-7 |
Source


|
| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

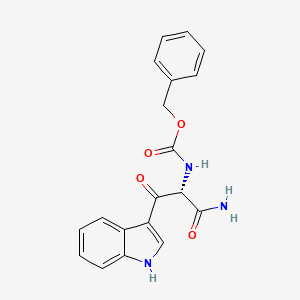
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
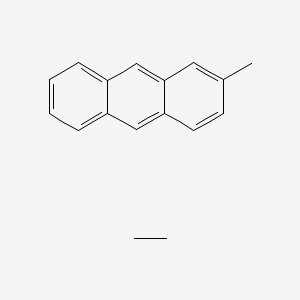
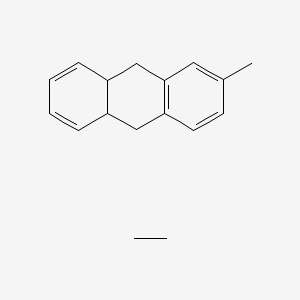
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
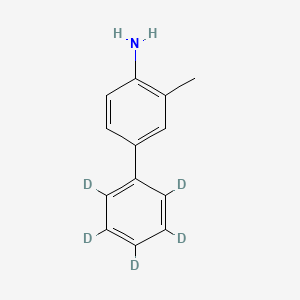

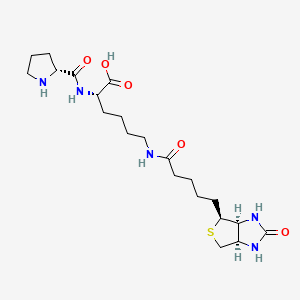
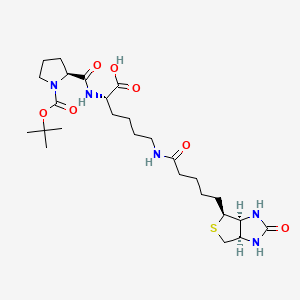
![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)
